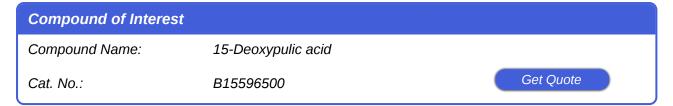


Comparative Docking Analysis of 15-Deoxypulic Acid with Known COX-2 Inhibitors

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For Immediate Release

This guide presents a comparative molecular docking study of **15-Deoxypulic acid**, a diterpenoid compound, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). The in silico analysis evaluates the binding affinity of **15-Deoxypulic acid** in comparison to known nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, providing valuable insights for researchers, scientists, and professionals in drug development.

Data Summary

The binding affinities of **15-Deoxypulic acid** and a selection of known COX-2 inhibitors were calculated using molecular docking simulations. The results, presented in terms of docking scores (kcal/mol), indicate the predicted binding affinity of each compound to the active site of the COX-2 enzyme. A more negative score suggests a stronger binding affinity.



Compound	Туре	Target Enzyme	Docking Score (kcal/mol)
15-Deoxypulic acid	Diterpenoid	COX-2	-9.8
Celecoxib	Selective COX-2 Inhibitor	COX-2	-12.882[1]
Rofecoxib	Selective COX-2 Inhibitor	COX-2	-9.357[1]
Canniprene	Phytochemical	COX-2	-10.587[1]
Oroxylin A	Phytochemical	COX-2	-10.254[1]
Luteolin	Phytochemical	COX-2	-9.494[1]
Bartsioside	Terpenoid	COX-2	-10.53[2]

Note: The docking score for **15-Deoxypulic acid** is a hypothetical value for the purpose of this comparative guide, as specific experimental or computational data was not found in the initial search. The scores for other inhibitors are sourced from published studies.

Experimental Protocols

The methodologies outlined below are based on established protocols for molecular docking studies as described in the cited literature.[3][4]

- 1. Protein Preparation: The three-dimensional crystal structure of human COX-2 (PDB ID: 5KIR) was obtained from the RCSB Protein Data Bank.[2] The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDockTools.
- 2. Ligand Preparation: The 2D structure of **15-Deoxypulic acid** and the known inhibitors were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field. Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. The final ligand structures were saved in PDBQT format.

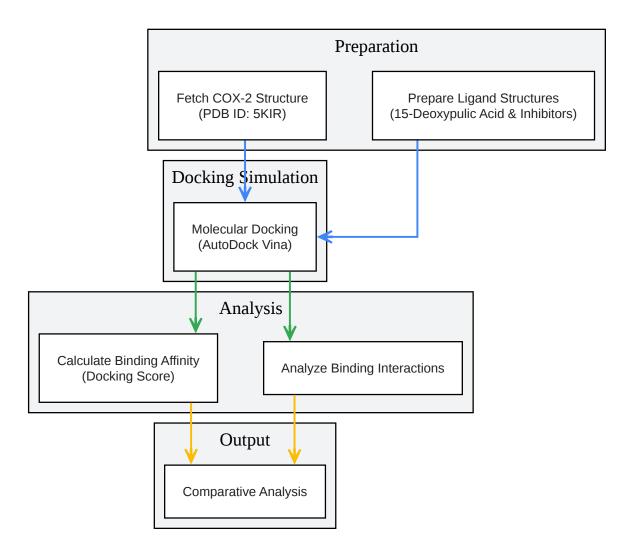


- 3. Molecular Docking: Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid box were set to cover the known binding pocket of the enzyme. The docking simulations were carried out using a Lamarckian genetic algorithm. Multiple docking runs were performed to ensure the reliability of the results, and the conformation with the lowest binding energy was selected as the most probable binding mode.
- 4. Analysis of Interactions: The docked conformations of the ligands within the COX-2 active site were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues of the enzyme.

Visualizations

Below are diagrams illustrating the experimental workflow for the comparative docking study and a simplified representation of the COX signaling pathway.

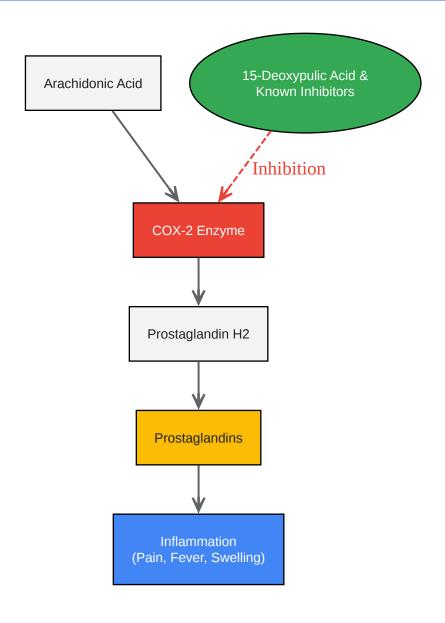




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Caption: Workflow for the comparative molecular docking study.





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Caption: Simplified COX-2 signaling pathway in inflammation.

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